1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone
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Overview
Description
1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone typically involves multi-step procedures. The starting materials often include tetrahydrothiophene, piperazine, pyrrole, and thiazole derivatives. The synthesis may involve:
Step 1: Formation of the tetrahydrothiophene sulfone through oxidation.
Step 2: Coupling of the sulfone with piperazine under controlled conditions.
Step 3: Introduction of the pyrrole and thiazole moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom.
Substitution: The piperazine and thiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
This compound is unique due to its combination of heterocyclic rings and the presence of both sulfone and piperazine moieties
Properties
Molecular Formula |
C17H22N4O3S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C17H22N4O3S2/c22-16(11-14-12-25-17(18-14)21-4-1-2-5-21)20-8-6-19(7-9-20)15-3-10-26(23,24)13-15/h1-2,4-5,12,15H,3,6-11,13H2 |
InChI Key |
QLTIVYAHVDPGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
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